molecular formula C11H8F6OS2 B14071902 1-(2,3-Bis(trifluoromethylthio)phenyl)propan-2-one

1-(2,3-Bis(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14071902
M. Wt: 334.3 g/mol
InChI Key: TYGMUOLDGQDCMI-UHFFFAOYSA-N
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Description

1-(2,3-Bis(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C11H8F6OS2 It is characterized by the presence of two trifluoromethylthio groups attached to a phenyl ring, which is further connected to a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2,3-dichlorophenylpropan-2-one with trifluoromethylthiolate salts under specific conditions to achieve the desired substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Bis(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,3-Bis(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-Bis(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The trifluoromethylthio groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to interactions with enzymes or receptors, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(trifluoromethyl)phenyl)propan-1-one
  • 1-(3-(trifluoromethyl)phenyl)propan-2-one
  • 1-(2-(trifluoromethoxy)phenyl)propan-1-one

Uniqueness

1-(2,3-Bis(trifluoromethylthio)phenyl)propan-2-one is unique due to the presence of two trifluoromethylthio groups, which impart distinct chemical and physical properties compared to similar compounds. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H8F6OS2

Molecular Weight

334.3 g/mol

IUPAC Name

1-[2,3-bis(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H8F6OS2/c1-6(18)5-7-3-2-4-8(19-10(12,13)14)9(7)20-11(15,16)17/h2-4H,5H2,1H3

InChI Key

TYGMUOLDGQDCMI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)SC(F)(F)F)SC(F)(F)F

Origin of Product

United States

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